molecular formula C10H15N3 B1599693 3-Methyl-1-pyridin-2-yl-piperazine CAS No. 63286-11-3

3-Methyl-1-pyridin-2-yl-piperazine

Cat. No. B1599693
CAS RN: 63286-11-3
M. Wt: 177.25 g/mol
InChI Key: JOONLELIXITVDH-UHFFFAOYSA-N
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Description

“3-Methyl-1-pyridin-2-yl-piperazine” is a chemical compound that belongs to the class of piperazine derivatives . It is also known as “3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride” with a CAS Number: 1803580-63-3 . The IUPAC name is “3-methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride” and it has a molecular weight of 264.2 .


Synthesis Analysis

The synthesis of piperazine derivatives, including “3-Methyl-1-pyridin-2-yl-piperazine”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-pyridin-2-yl-piperazine” can be represented by the InChI code: 1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms .


Physical And Chemical Properties Analysis

It is stored at room temperature . The compound’s physical form, molecular weight, and InChI code provide some insight into its physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Piperazine Derivatives : Piperazine-1-yl-1H-indazole derivatives, including those with a 3-methyl-1-pyridin-2-yl-piperazine structure, are synthesized for medicinal chemistry applications. One such compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, demonstrates the potential for efficient synthesis and characterization by spectral analysis (Balaraju, Kalyani, & Laxminarayana, 2019).

Metabolic and Pharmacological Studies

  • Metabolism in Various Species : The metabolic pathways of L-745,870, a dopamine D(4) selective antagonist containing a 3-methyl-1-pyridin-2-yl-piperazine structure, are investigated in rats, monkeys, and humans. This includes studies on N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

Chemical Analysis and Imaging Applications

  • Chemical Analysis and Imaging : Compounds with a 3-methyl-1-pyridin-2-yl-piperazine framework are used in chemical analysis and imaging. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors (Eskola et al., 2002).

Antitumor Activity

  • Potential in Antitumor Research : The antitumor activity of compounds with a 3-methyl-1-pyridin-2-yl-piperazine structure is explored, with certain derivatives showing significant effects against human cancer cell lines (Mallesha et al., 2012).

Drug Design and Development

  • Drug Design Applications : Piperazine-containing compounds, including those with a 3-methyl-1-pyridin-2-yl-piperazine motif, are studied for drug design, focusing on their metabolic pathways and strategies to prevent rapid clearance (Rawal et al., 2008).

Safety And Hazards

The safety information for “3-Methyl-1-pyridin-2-yl-piperazine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for “3-Methyl-1-pyridin-2-yl-piperazine” and similar compounds could involve further exploration of their synthesis methods, as well as their potential applications in various fields . For instance, the development of new synthetic approaches to piperazine-containing drugs has been a topic of recent research . Additionally, the exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

3-methyl-1-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOONLELIXITVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474386
Record name 3-methyl-1-pyridin-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-pyridin-2-yl-piperazine

CAS RN

63286-11-3
Record name 3-methyl-1-pyridin-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kolasa, MA Matulenko, AA Hakeem… - Journal of medicinal …, 2006 - ACS Publications
A new series of dopamine D 4 receptor agonists, 1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes, was designed through the modification of known dopamine D 4 receptor agonist …
Number of citations: 27 pubs.acs.org

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